molecular formula C18H15Cl2FO2 B14944774 1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene

1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene

Cat. No.: B14944774
M. Wt: 353.2 g/mol
InChI Key: XMVVCRVUKADPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether is a complex organic compound with a unique structure that combines elements of cyclopropane, chromene, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of a chromene derivative, followed by the introduction of the fluorophenyl group and the formation of the ether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2-(4-chlorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether
  • 1,1-Dichloro-2-(4-bromophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether
  • 1,1-Dichloro-2-(4-methylphenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether

Uniqueness

1,1-Dichloro-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromen-7(1H)-yl ethyl ether is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H15Cl2FO2

Molecular Weight

353.2 g/mol

IUPAC Name

1,1-dichloro-7b-ethoxy-2-(4-fluorophenyl)-1a,2-dihydrocyclopropa[c]chromene

InChI

InChI=1S/C18H15Cl2FO2/c1-2-22-17-13-5-3-4-6-14(13)23-15(16(17)18(17,19)20)11-7-9-12(21)10-8-11/h3-10,15-16H,2H2,1H3

InChI Key

XMVVCRVUKADPAS-UHFFFAOYSA-N

Canonical SMILES

CCOC12C(C1(Cl)Cl)C(OC3=CC=CC=C23)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.